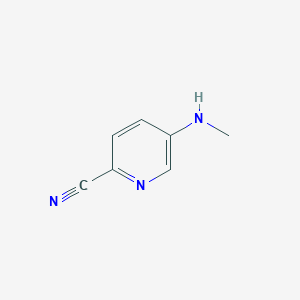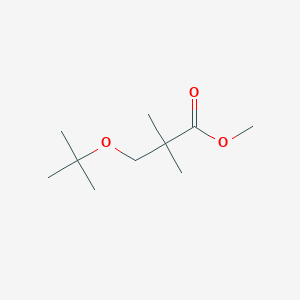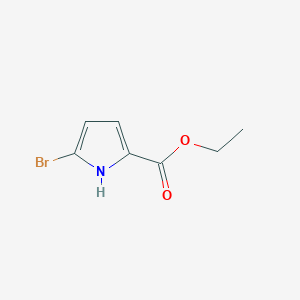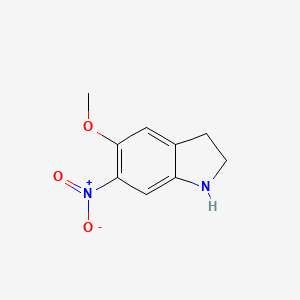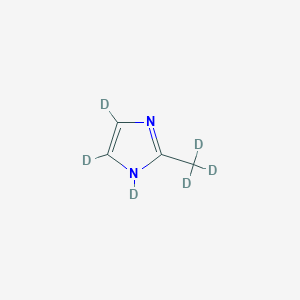![molecular formula C9H8N2O2 B1429295 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 800401-91-6](/img/structure/B1429295.png)
5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Übersicht
Beschreibung
5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a chemical compound1. However, there is limited information available about this specific compound. It is related to the 1H-Pyrrolo[2,3-b]pyridine family2, which has been used in the synthesis of various pharmaceuticals1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. However, there are studies on the synthesis of related compounds345.Molecular Structure Analysis
The molecular structure of 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is not directly available. However, related compounds have been analyzed6789.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. However, related compounds have been studied for their reactivity310.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are not directly available. However, related compounds have been characterized121314.Wissenschaftliche Forschungsanwendungen
It’s worth noting that research into the applications of similar compounds is ongoing, and new uses are being discovered regularly. For example, some pyrrolopyridine derivatives have shown promise in the treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
-
Methyl 5-Bromo-7-azaindole-2-carboxylate : This compound can be used as CRHR2 antagonists to treat or prevent disorders in which CRHR1 and/or CRHR2 are involved .
-
5- (Trifluoromethyl)-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid : This is another similar compound, but specific applications are not mentioned .
-
5-Bromo-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid : This is a similar compound, but specific applications are not mentioned .
-
5-Chloro-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid : This is a similar compound, but specific applications are not mentioned .
-
Methyl 5-Bromo-7-azaindole-2-carboxylate : This compound can be used as CRHR2 antagonists to treat or prevent disorders in which CRHR1 and/or CRHR2 are involved .
-
5- (Trifluoromethyl)-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid : This is another similar compound, but specific applications are not mentioned .
-
5-Bromo-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid : This is a similar compound, but specific applications are not mentioned .
-
5-Chloro-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid : This is a similar compound, but specific applications are not mentioned .
Safety And Hazards
The safety and hazards associated with 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are not known. However, safety information for related compounds is available1516.
Zukünftige Richtungen
The future directions for research on 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are not clear due to the limited information available. However, related compounds have been studied for their potential therapeutic applications11710.
Eigenschaften
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6-3-7(9(12)13)11-8(6)4-10-5/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCQHRXBLPIFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol](/img/structure/B1429215.png)

